N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Acylation Reaction: 4-methyl-3-nitroaniline reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(3-benzoylphenyl)-4-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-benzoylphenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-1H-indole-2-carboxamide: This compound shares a similar benzoylphenyl structure but differs in the presence of an indole moiety instead of a nitrobenzamide group.
N-(4-benzoylphenyl)-1H-indole-2-carboxamide: Similar to the above compound but with the benzoyl group attached at the 4-position of the phenyl ring.
Substituted furan-2-carboxamides: These compounds have a furan ring instead of a benzene ring and exhibit different chemical and biological properties.
Uniqueness
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a benzoyl group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-14-10-11-17(13-19(14)23(26)27)21(25)22-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAPUICKHUTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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